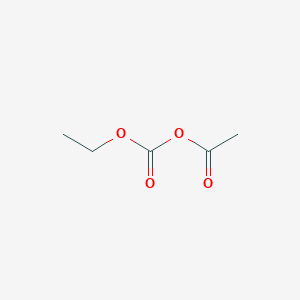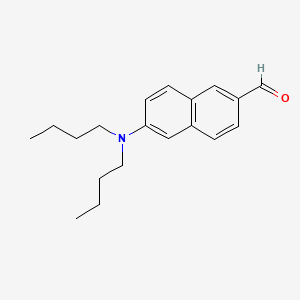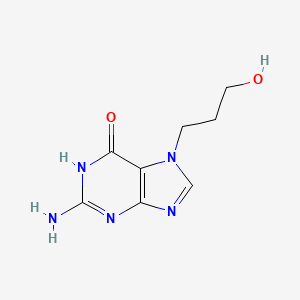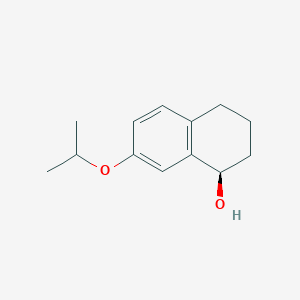
3,4-Dihydro-3,4-dihydroxyagomelatine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydro-3,4-dihydroxyagomelatine is a chemical compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol . It is structurally related to agomelatine, a well-known antidepressant. This compound is characterized by the presence of a dihydroxy group and a dihydro structure, which contribute to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-3,4-dihydroxyagomelatine typically involves multiple steps, starting from readily available precursors. One common method involves the reduction of agomelatine using specific reducing agents under controlled conditions . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reduction process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
化学反应分析
Types of Reactions
3,4-Dihydro-3,4-dihydroxyagomelatine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully saturated derivatives .
科学研究应用
3,4-Dihydro-3,4-dihydroxyagomelatine has several scientific research applications:
作用机制
The mechanism of action of 3,4-Dihydro-3,4-dihydroxyagomelatine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain neurotransmitters and receptors in the brain . The compound may also influence various signaling pathways involved in cellular processes .
相似化合物的比较
Similar Compounds
Agomelatine: The parent compound, known for its antidepressant properties.
Dihydropyrimidinones: Compounds with similar dihydro structures and biological activities.
7-Amino-3,4-dihydro-1H-quinolin-2-one: A structurally similar compound with potential therapeutic applications.
Uniqueness
3,4-Dihydro-3,4-dihydroxyagomelatine is unique due to its specific dihydroxy and dihydro structure, which confer distinct chemical and biological properties.
属性
分子式 |
C15H19NO4 |
|---|---|
分子量 |
277.31 g/mol |
IUPAC 名称 |
N-[2-(3,4-dihydroxy-7-methoxy-3,4-dihydronaphthalen-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C15H19NO4/c1-9(17)16-6-5-10-7-14(18)15(19)12-4-3-11(20-2)8-13(10)12/h3-4,7-8,14-15,18-19H,5-6H2,1-2H3,(H,16,17) |
InChI 键 |
GRAYURGJMLFZJG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NCCC1=CC(C(C2=C1C=C(C=C2)OC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ir[dF(t-Bu)-ppy]3](/img/structure/B13438709.png)





![2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B13438737.png)
![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-one](/img/structure/B13438752.png)
![1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13438759.png)
![4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol](/img/structure/B13438767.png)


![[4-(2-Pyridin-2-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13438790.png)

